3-bromophthalic Acid

Description

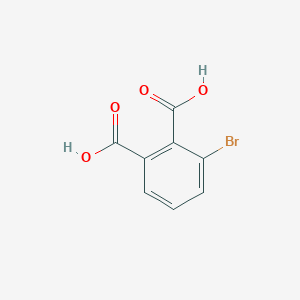

Structure

3D Structure

Properties

IUPAC Name |

3-bromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGFNQRFPUUACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461661 | |

| Record name | 3-bromophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-69-8 | |

| Record name | 3-Bromophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophthalic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide on 3-bromophthalic acid, a key building block in organic synthesis and pharmaceutical development, is detailed below. This document provides researchers, scientists, and drug development professionals with in-depth information on its chemical and physical properties, synthesis protocols, key reactions, and its notable role in the synthesis of advanced therapeutic agents.

Core Identification and Properties

Chemical Abstract Service (CAS) Number: 116-69-8[1][2][3][4][5][6]

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₄ | [1][2][7][8] |

| Molecular Weight | 245.03 g/mol | [2][7][8] |

| Appearance | White to off-white or pale-yellow crystalline solid | |

| Melting Point | 183-184 °C | |

| Boiling Point | 408.8 ± 40.0 °C (Predicted) | [7] |

| pKa | 1.90 ± 0.10 (Predicted) | |

| Solubility | Sparingly soluble in water. |

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound is the hydrolysis of its corresponding anhydride, 3-bromophthalic anhydride. This reaction proceeds readily in the presence of water, often aided by gentle heating to ensure complete conversion.

Experimental Protocol: Hydrolysis of 3-Bromophthalic Anhydride

Objective: To synthesize this compound via the hydrolysis of 3-bromophthalic anhydride.

Materials:

-

3-Bromophthalic anhydride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add 1.0 equivalent of 3-bromophthalic anhydride.

-

Hydrolysis: Add a sufficient amount of deionized water to the flask to create a slurry. Gently heat the mixture to reflux with stirring. The anhydride will gradually dissolve as it reacts with water to form the dicarboxylic acid. The reaction progress can be monitored by the complete dissolution of the solid. The reflux is typically maintained for 1-2 hours to ensure the reaction goes to completion.

-

Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of this compound.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices: The use of reflux conditions ensures that the hydrolysis reaction proceeds at a reasonable rate, as the solubility of the anhydride and the rate of hydrolysis increase with temperature. Slow cooling and subsequent ice-bath cooling are crucial for maximizing the yield of the crystalline product by decreasing its solubility in the aqueous medium. Washing with cold water minimizes the loss of the desired product while effectively removing water-soluble impurities.

Self-Validating System: The purity of the synthesized this compound can be readily assessed by its sharp melting point, which should correspond to the literature value. Further validation can be achieved through spectroscopic analysis (NMR, IR), which should match the known data for the compound.

Key Reactions of this compound

The dual functionality of this compound—two carboxylic acid groups and an aryl bromide—allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

a) Esterification

The carboxylic acid groups can be readily converted to esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Dimethyl 3-bromophthalate

Objective: To synthesize dimethyl 3-bromophthalate via Fischer esterification of this compound.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 3-bromophthalate.

-

Purification: The product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: Using the alcohol as the solvent drives the equilibrium of the reversible Fischer esterification towards the product side. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The aqueous work-up with sodium bicarbonate is essential to remove the acid catalyst and any unreacted carboxylic acid.

b) Amide Formation

The carboxylic acid groups can be converted to amides, typically via an initial conversion to a more reactive acyl chloride.

Experimental Protocol: Synthesis of 3-Bromophthalamide

Objective: To synthesize 3-bromophthalamide from this compound.

Procedure:

-

Acyl Chloride Formation: React this compound with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to form the corresponding diacyl chloride.[9] The reaction is typically performed at room temperature or with gentle heating.

-

Amidation: The crude acyl chloride is then reacted with an excess of an amine (e.g., ammonia for the primary diamide, or a primary/secondary amine for N-substituted amides) in a suitable solvent. The reaction is often carried out at low temperatures to control its exothermicity.

-

Work-up and Purification: The resulting amide can be isolated by filtration if it precipitates, or by extraction after an aqueous work-up. Purification is typically achieved by recrystallization.

Causality Behind Experimental Choices: Carboxylic acids are generally unreactive towards amines directly.[9] Conversion to the highly electrophilic acyl chloride is a standard and effective method to activate the carboxyl group for nucleophilic attack by the amine. The use of an excess of the amine neutralizes the HCl generated during the reaction.

Application in Drug Development: Synthesis of PARP Inhibitors

This compound and its derivatives are crucial starting materials in the synthesis of a class of anticancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors.[10][11] These drugs are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. One prominent example is Talazoparib , a potent PARP inhibitor. While the direct synthesis from this compound is a multi-step process, the phthalazinone core of talazoparib is structurally derived from phthalic acid derivatives.[8][12][13]

The synthesis of such complex molecules highlights the importance of functionalized building blocks like this compound, where the bromine atom can be utilized for cross-coupling reactions to introduce further molecular complexity, and the carboxylic acid groups are precursors to the lactam ring system found in many PARP inhibitors.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being characteristic of the substitution pattern on the benzene ring. The acidic protons of the carboxylic acid groups will typically appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups will be observed at the most downfield region. The aromatic carbons will appear at chemical shifts influenced by the electron-withdrawing carboxylic acid groups and the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyls of the carboxylic acids, usually around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns will likely involve the loss of water, hydroxyl radicals, and carboxyl groups.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an important intermediate for both academic research and industrial applications. Its role in the synthesis of high-value compounds, such as PARP inhibitors for cancer therapy, underscores its significance in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this important chemical compound.

References

- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025). Source not available.

-

This compound. MySkinRecipes. Retrieved from [Link]

- Preparation method of 3-bromophthalide. Google Patents. (CN104496949A).

- Process for the preparation of bromoisophthalic acid compounds. Google Patents. (EP1293495B1).

- Supporting Inform

- Process of preparing 3-bromophthalide. Google Patents. (US4211710A).

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Retrieved from [Link]

-

Molecular peaks of bromide compounds[10]. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PMC. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

-

This compound | C8H5BrO4 | CID 11299563. PubChem. Retrieved from [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central. Retrieved from [Link]

-

3-bromophthalide. Organic Syntheses Procedure. Retrieved from [Link]

-

homophthalic acid and anhydride. Organic Syntheses Procedure. Retrieved from [Link]

- Recrystallization is the most common method for purifying solid compoun. Source not available.

-

A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Retrieved from [Link]

-

Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. Retrieved from [Link]

- Preparation of bromo acids and esters. Google Patents. (US2876255A).

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. (2020-01-18). Retrieved from [Link]

-

THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. Retrieved from [Link]

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Source not available.

- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Source not available.

-

This compound | C8H5BrO4 | CID 11299563. PubChem. Retrieved from [Link]

- Process for the preparation of 5-bromophthalide. Google Patents. (WO2004089924A1).

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. Retrieved from [Link]

-

homophthalic acid and anhydride. Organic Syntheses. Retrieved from [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. Retrieved from [Link]

-

Amine to Amide (via Acid Chloride). Common Organic Chemistry. Retrieved from [Link]

-

This compound. MySkinRecipes. Retrieved from [Link]

- Non-Invasive Characterisation of Bromoil Prints by External Reflection FTIR Spectroscopy. Source not available.

-

20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts. (2019-06-05). Retrieved from [Link]

Sources

- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | C8H5BrO4 | CID 11299563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 116-69-8|this compound|BLD Pharm [bldpharm.com]

- 7. CN104496949A - Preparation method of 3-bromophthalide - Google Patents [patents.google.com]

- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]

3-bromophthalic acid molecular structure and weight

An In-Depth Technical Guide to 3-Bromophthalic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various fields of synthesis. It details the molecule's fundamental physicochemical properties, including its molecular structure and weight, and presents a thorough spectroscopic profile for its characterization. The guide explores its synthesis, inherent reactivity, and significant applications, particularly its role as a versatile building block in the development of pharmaceuticals, dyes, and performance materials. Furthermore, it includes a representative experimental protocol for its use in synthesis and outlines critical safety and handling procedures. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, practical understanding of this compound.

Introduction

This compound (CAS No. 116-69-8) is an organic compound belonging to the family of substituted aromatic dicarboxylic acids.[1][2][3] Its structure, which consists of a benzene ring functionalized with two adjacent carboxylic acid groups and a bromine atom, makes it a highly valuable and versatile intermediate in organic synthesis.[1][4] The presence of multiple reactive sites—the two carboxylic acids and the carbon-bromine bond—allows for a wide range of chemical transformations. This versatility is leveraged in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), specialized dyes and pigments, and high-performance polymers.[1][4] This guide serves as a technical resource, consolidating critical information on its molecular characteristics, synthesis, reactivity, and safe handling to support its effective application in research and development.

Physicochemical and Molecular Properties

The utility of this compound in synthetic chemistry is fundamentally dictated by its distinct molecular structure and resulting physicochemical properties.

Molecular Structure

The structure consists of a phthalic acid backbone with a bromine atom substituted at the C3 position of the benzene ring. The two carboxylic acid groups are positioned ortho to each other at C1 and C2.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for quick reference. These values are critical for designing experiments, predicting reactivity, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₄ | [1][2][3][4][5] |

| Molecular Weight | 245.03 g/mol | [2][3][4][5][6] |

| CAS Number | 116-69-8 | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1][3][4] |

| Melting Point | 183-184 °C | [3] |

| Boiling Point | 408.8 ± 40.0 °C (Predicted) | [3][4] |

| pKa | 1.90 ± 0.10 (Predicted) | [1][3] |

| Storage Conditions | Room temperature, sealed in dry conditions | [3][4][6] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for quality control and reaction monitoring. The expected spectroscopic data are as follows:

-

¹H NMR (Proton NMR): The spectrum would show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups. The aromatic region would display complex splitting patterns for the three adjacent protons on the benzene ring. The two carboxylic acid protons would appear as broad singlets at a downfield chemical shift (typically >10 ppm), which would disappear upon a D₂O shake.

-

¹³C NMR (Carbon NMR): The spectrum would exhibit eight distinct signals for the eight carbon atoms in the molecule. The carbons of the two carboxylic acid groups would resonate at the most downfield positions (>165 ppm). The six aromatic carbons would appear in the typical range of 120-140 ppm, with the carbon atom bonded to the bromine showing a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions. A very broad O-H stretch from the carboxylic acid groups is expected from approximately 2500 to 3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C=C stretches for the aromatic ring will be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be observed. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

Synthesis Pathways

This compound is typically synthesized through the oxidation of a correspondingly substituted o-xylene or related precursor. One common conceptual pathway involves the oxidation of 3-bromo-o-xylene.

Caption: Conceptual synthesis pathway for this compound.

This process leverages the stability of the aromatic ring while oxidizing the two methyl groups to carboxylic acids. The choice of oxidizing agent and reaction conditions is critical to achieve high yield and purity.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Carboxylic Acids: These groups can undergo typical reactions such as esterification, amidation, and reduction. A key reaction is dehydration upon heating with reagents like acetic anhydride to form 3-bromophthalic anhydride, a valuable intermediate in its own right.[7]

-

Aromatic Ring: The bromine atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the positions ortho and para to it.

-

Carbon-Bromine Bond: The bromine atom can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck), which is a powerful method for forming carbon-carbon bonds.[8] This reactivity is particularly important in drug development for building complex molecular scaffolds.[8][9]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block.[1]

-

Pharmaceutical Synthesis: It serves as a scaffold for constructing complex molecules.[4] The ability to functionalize the carboxylic acid groups and use the bromine atom for cross-coupling reactions allows medicinal chemists to systematically modify structures to optimize pharmacological activity.[8]

-

Dyes and Pigments: The phthalic acid core is a common feature in many dyes. The bromo-substituent can be used to tune the chromophore's properties or as a handle for further functionalization to create pigments with desired colors and stability.[1][4]

-

Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polyesters and polyamides. The bromine atom can impart flame-retardant properties or serve as a site for post-polymerization modification.[4]

Experimental Protocol: Synthesis of Diethyl 3-bromophthalate

This protocol describes a representative esterification reaction using this compound as the starting material. This is a foundational experiment demonstrating the reactivity of its carboxylic acid groups.

Step-by-Step Methodology

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), absolute ethanol (10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.

-

Workup - Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain pure diethyl 3-bromophthalate.

-

Analysis: Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of diethyl 3-bromophthalate.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Classification: It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][6]

-

Hazard Pictogram: GHS07 (Exclamation Mark).[6]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][10][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12] Avoid contact with skin and eyes.[12] Minimize dust generation.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][4][6][12]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][12] For skin contact, wash with plenty of soap and water.[12] If inhaled, move the person to fresh air.[3][12] Seek medical attention if irritation persists.

Conclusion

This compound is a foundational chemical intermediate with significant value in synthetic chemistry. Its well-defined molecular structure, characterized by a molecular weight of approximately 245.03 g/mol , and its multiple reactive sites provide chemists with a versatile tool for constructing complex molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced materials and vibrant pigments. A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is paramount for unlocking its full potential in scientific research and industrial applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11299563, this compound. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. US4211710A - Process of preparing 3-bromophthalide.

-

Organic Syntheses. 3-bromophthalide - Organic Syntheses Procedure. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromophthalic Acid in Modern Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromophthalic Anhydride in Pharmaceutical Synthesis: A Key Intermediate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H5BrO4 | CID 11299563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 6. This compound | 116-69-8 [sigmaaldrich.com]

- 7. 3-Bromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Bromophthalic Acid in Common Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophthalic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and high-performance polymers. Its solubility characteristics are critical for process development, reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. In the absence of extensive, publicly available quantitative data, this document focuses on a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for scientists and professionals working with this versatile compound.

Introduction: The Significance of this compound in Chemical Synthesis

This compound (C₈H₅BrO₄), a derivative of phthalic acid, possesses a unique combination of functional groups: a bromine atom and two carboxylic acid moieties on a benzene ring.[1][2] This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[3] The efficiency of synthetic routes, crystallization processes, and formulation strategies involving this compound is intrinsically linked to its solubility in various media. A thorough understanding of its solubility behavior is therefore not merely academic but a practical necessity for process chemists and formulation scientists.

This guide will first delve into the theoretical principles governing the solubility of this compound, followed by a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6] For this compound, its solubility is a complex interplay of its structural features.

Molecular Structure and Polarity

The this compound molecule can be deconstructed into three key components that influence its polarity and, consequently, its solubility:

-

The Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

The Carboxylic Acid Groups (-COOH): These two groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[5][7] This feature promotes solubility in polar, protic solvents.

-

The Bromine Atom: The bromo-substituent is electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions.

The overall polarity is a balance between the nonpolar benzene ring and the polar functional groups. The presence of two carboxylic acid groups suggests that this compound will exhibit significant solubility in polar solvents.

The Role of Hydrogen Bonding

The ability to form strong hydrogen bonds is a dominant factor in the solubility of this compound.[7] Solvents that are effective hydrogen bond donors and/or acceptors will readily solvate the carboxylic acid groups.

-

Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions and generally high solubility.

-

Aprotic Polar Solvents (e.g., acetone, dimethyl sulfoxide): These solvents can accept hydrogen bonds and will also effectively solvate the polar regions of the molecule, suggesting good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the ability to form hydrogen bonds and have weak dipole moments, resulting in poor solvation of the polar carboxylic acid groups and, therefore, low solubility is expected.

The interplay of these factors is visually represented in the following logical diagram:

Caption: Logical diagram illustrating the factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding with the carboxylic acid groups. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are hydrogen bond acceptors but less polar than ketones or alcohols. |

| Halogenated | Dichloromethane, Chloroform | Low | Weak hydrogen bonding capability and moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | Nonpolar nature does not favorably interact with the polar carboxylic acid groups. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar solvents with only weak London dispersion forces. |

| Water | - | Sparingly Soluble | While water is highly polar, the nonpolar aromatic ring limits solubility.[5] |

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, experimental determination is crucial. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[8] The following protocol provides a robust and self-validating approach.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Solution 1.1. Accurately weigh an excess amount of this compound and add it to a vial. An excess is visually confirmed by the presence of undissolved solid. 1.2. Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into the vial. 1.3. Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration 2.1. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C). 2.2. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. To validate, samples can be taken at different time points (e.g., 24h, 36h, 48h) to confirm that the concentration has plateaued.

Step 3: Sample Collection and Preparation 3.1. Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle. 3.2. Carefully withdraw an aliquot of the clear supernatant using a syringe. 3.3. Immediately attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial to remove any undissolved microparticles.

Step 4: Quantitative Analysis 4.1. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. 4.2. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

Step 5: Calculation of Solubility 5.1. Calculate the concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. 5.2. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained data, the following should be performed:

-

Triplicate Measurements: Each solubility determination should be conducted in triplicate to assess precision.

-

Equilibrium Confirmation: As mentioned in step 2.2, analyzing samples at multiple time points confirms that true equilibrium solubility has been measured.

-

Method Validation: The analytical method used for concentration measurement must be validated for linearity, accuracy, and precision.

Safety Considerations

This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.

Conclusion

References

-

This compound | C8H5BrO4 | CID 11299563 - PubChem - NIH. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

This compound - MySkinRecipes. [Link]

-

Polarity and Solubility of Organic Compounds. [Link]

-

Solubility of organic compounds (video) - Khan Academy. [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. store.astm.org [store.astm.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. www1.udel.edu [www1.udel.edu]

3-bromophthalic acid melting point and boiling point data

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Bromophthalic Acid: Melting and Boiling Point Determination

Introduction to this compound

This compound (C₈H₅BrO₄) is a substituted aromatic dicarboxylic acid that serves as a crucial intermediate in various fields of organic synthesis.[1] With a molecular weight of 245.03 g/mol , its structure, featuring both a bromine atom and two carboxylic acid functional groups on a benzene ring, makes it a versatile building block.[1][2][3][4] It is primarily utilized in the synthesis of dyes, pigments, pharmaceuticals, and high-performance polymers.[1] The physical properties of this compound, particularly its melting and boiling points, are critical parameters that dictate its handling, purification, and reaction conditions. This guide provides a comprehensive overview of these properties and the experimental methodologies for their accurate determination.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants for a pure compound. For this compound, these values are well-documented, though the boiling point is often a predicted value due to the compound's tendency to decompose at elevated temperatures.

| Property | Value | Notes |

| Appearance | Off-white to light yellow solid | [1][2][5] |

| Melting Point | 183-184 °C | This narrow range suggests a high level of purity for the tested samples.[2][4][5] |

| Boiling Point | 408.8 °C at 760 mmHg | This value is largely predicted, as organic acids with high boiling points may decompose before or during boiling at atmospheric pressure.[1][2][4][5] |

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound identification and purity assessment. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[6][7]

Part 1: Melting Point Determination

The capillary method using a melting point apparatus (e.g., Mel-Temp or similar) is a standard and reliable technique.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered on a watch glass.[8][9]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Approximate Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement.[8]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁–T₂. For a pure sample, this range is typically narrow (0.5-2 °C).

Part 2: Boiling Point Determination

Given the high boiling point of this compound (408.8 °C), experimental determination at atmospheric pressure is challenging and often avoided due to the high risk of thermal decomposition. Aromatic carboxylic acids, especially those with electron-withdrawing groups, can decarboxylate upon strong heating. If an experimental value is required, it should be determined under vacuum to reduce the temperature needed for boiling. However, for instructional purposes, the Thiele tube method for a generic high-boiling liquid is described.

Protocol (Thiele Tube Method):

-

Sample Preparation: Approximately 0.5 mL of the liquid is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10]

-

Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil).[10][11]

-

Heating: The side arm of the Thiele tube is heated gently. Convection currents will ensure uniform temperature distribution.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges, indicating the vapor pressure of the liquid has exceeded the atmospheric pressure.[11]

-

Data Recording: The heat source is removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10][11] This signifies the point where the external pressure equals the vapor pressure of the liquid.

Workflow for Physicochemical Characterization

The logical flow for determining these key physical constants is crucial for ensuring accuracy and efficiency in a research setting.

Caption: Workflow for the determination of melting and boiling points of this compound.

Trustworthiness and Self-Validation

For any experimental protocol, self-validation is key to ensuring trustworthiness.

-

Melting Point: The sharpness of the melting point range is a primary indicator of purity.[6] A broad range (>2 °C) suggests the presence of impurities, necessitating sample repurification (e.g., recrystallization) followed by a re-determination of the melting point. Consistency across multiple measurements (at least two) provides confidence in the recorded value.

-

Boiling Point: Due to the high boiling point, the primary concern is thermal decomposition, which can yield impurities and alter the observed boiling behavior.[12][13] If an experimental determination is attempted, signs of decomposition (e.g., darkening of the substance) would invalidate the result as a true boiling point. The use of a predicted value from reliable chemical databases is often the most trustworthy approach for this compound.[2][4][5]

Conclusion

The melting point of this compound is reliably determined to be in the range of 183-184 °C, a value that can be readily verified using standard laboratory techniques. Its boiling point is reported at 408.8 °C, though this is a predicted value that should be used with the understanding that the compound is likely to decompose at such temperatures. For drug development and synthetic chemistry professionals, the accurate determination of the melting point serves as a critical quality control step, while the high predicted boiling point informs decisions regarding reaction conditions, favoring temperatures well below this threshold to maintain the compound's integrity.

References

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11299563, this compound. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of Missouri–St. Louis. experiment #1 – Melting point. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Kendriya Vidyalaya. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C8H5BrO4 | CID 11299563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 116-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 116-69-8 [amp.chemicalbook.com]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. employees.oneonta.edu [employees.oneonta.edu]

- 9. davjalandhar.com [davjalandhar.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 13. cetjournal.it [cetjournal.it]

An In-Depth Technical Guide to the Synthesis of 3-Bromophthalic Acid and its Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophthalic acid and its corresponding anhydride are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. While the direct bromination of phthalic anhydride may seem like a straightforward approach, it presents significant regioselectivity challenges, yielding a difficult-to-separate mixture of 3- and 4-bromo isomers. This guide provides a comprehensive, field-proven alternative pathway that prioritizes purity and yield. We will detail a robust, multi-step synthesis commencing with the nitration of phthalic anhydride, followed by reduction and a concluding Sandmeyer reaction. This document offers an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols, and process validation insights to empower researchers in achieving a reliable and scalable synthesis.

Part 1: Mechanistic Considerations: The Challenge of Direct Bromination

The direct electrophilic aromatic substitution of phthalic anhydride with bromine is inherently problematic for the selective synthesis of the 3-bromo isomer. The phthalic anhydride molecule contains a benzene ring deactivated by two electron-withdrawing carbonyl groups. These groups direct incoming electrophiles primarily to the meta positions (positions 3 and 4).

The anhydride functional group reduces the electron density of the aromatic ring, making substitution reactions sluggish and requiring harsh conditions, such as the use of fuming sulfuric acid and a catalyst[1]. Under these conditions, the reaction tends to produce a mixture of 3-bromophthalic anhydride and 4-bromophthalic anhydride. The similar physical properties of these isomers make their separation by standard laboratory techniques, such as recrystallization or chromatography, inefficient and impractical for large-scale production. This lack of regioselectivity is the primary reason why direct bromination is not the preferred industrial or laboratory method for obtaining pure this compound.

Part 2: A Recommended Synthetic Pathway via Sandmeyer Reaction

To circumvent the challenges of direct bromination, a more reliable and selective three-step pathway is recommended. This strategy leverages well-established, high-yielding reactions to build the desired molecule with precise control over the bromine's position. The overall workflow begins with the commercially available and inexpensive phthalic anhydride.

The process can be summarized in the following key transformations:

-

Nitration: Phthalic anhydride is nitrated to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. These isomers are separable due to differences in their solubility[2].

-

Reduction: The isolated 3-nitrophthalic acid is then reduced to 3-aminophthalic acid.

-

Diazotization & Bromination (Sandmeyer Reaction): The amino group of 3-aminophthalic acid is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final this compound[3].

This pathway is advantageous because the introduction of the key substituent (the nitro group) occurs at a stage where isomer separation is feasible, and the final installation of the bromine atom is accomplished via the highly reliable Sandmeyer reaction.

Caption: Overall workflow for the synthesis of 3-bromophthalic anhydride.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis and Purification of 3-Nitrophthalic Acid

The initial step involves the nitration of phthalic anhydride. This reaction produces a mixture of 3- and 4-nitro isomers. The 3-nitro isomer can be selectively isolated due to its lower solubility in water compared to the 4-nitro isomer.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reagent Charging: To the flask, add concentrated sulfuric acid (H₂SO₄). While stirring, slowly add phthalic anhydride.

-

Nitration: Heat the mixture to approximately 80°C. From the dropping funnel, add fuming nitric acid at a rate that maintains the reaction temperature between 100-110°C. After the addition is complete, add concentrated nitric acid[2].

-

Heating: Continue to heat the mixture with stirring for an additional 2 hours to ensure the reaction goes to completion[2].

-

Quenching & Precipitation: Allow the mixture to cool, then carefully pour it into cold water or an ice-water mixture. This will precipitate the mixture of nitrophthalic acids.

-

Initial Filtration: Collect the solid precipitate by suction filtration.

-

Isomer Separation: Transfer the wet solid cake to a beaker and stir it with a minimal amount of cold water. The more soluble 4-nitrophthalic acid will preferentially dissolve. Filter the suspension again to collect the solid, which is now enriched in 3-nitrophthalic acid[2].

-

Recrystallization: For further purification, dissolve the enriched solid in a minimum amount of boiling water, filter the hot solution to remove any insoluble impurities, and allow it to cool slowly. The 3-nitrophthalic acid will crystallize out. Collect the crystals by filtration and dry them. A typical yield for the purified 3-nitrophthalic acid is in the range of 28-31%[2].

Protocol 2: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid

The nitro group of 3-nitrophthalic acid is reduced to an amine. Several methods are effective, including catalytic hydrogenation or chemical reduction with agents like hydrazine hydrate.

Step-by-Step Methodology (Catalytic Hydrogenation):

-

Reagent Charging: In a hydrogenation vessel, dissolve the purified 3-nitrophthalic acid in a suitable solvent such as methanol[4].

-

Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂) or palladium on carbon (Pd/C)[4][5].

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 25 psi) and agitate the mixture. The reaction progress can be monitored by the cessation of hydrogen uptake[4].

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Isolation: Remove the catalyst by filtration through a pad of celite. Evaporate the solvent from the filtrate under reduced pressure to yield solid 3-aminophthalic acid[4].

Alternative Methodology (Hydrazine Reduction):

-

Dissolution: Dissolve 3-nitrophthalic acid in an aqueous sodium hydroxide solution in a round-bottom flask[6].

-

Catalyst Addition: Add a catalyst, such as ferric chloride on activated carbon[6].

-

Reduction: Heat the solution to reflux and add hydrazine hydrate dropwise over a period of time. Continue refluxing for several hours until the reaction is complete[6].

-

Isolation: Filter the hot reaction mixture to remove the catalyst. Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of approximately 3.5. The 3-aminophthalic acid will precipitate[6].

-

Purification: Collect the product by filtration, wash with cold water, and dry. This method can achieve yields upwards of 95%[6].

Protocol 3: Sandmeyer Reaction for the Synthesis of this compound

This crucial step converts the amine to the target bromo-functional group. The reaction proceeds via a diazonium salt intermediate, which is then decomposed with a copper(I) bromide catalyst.

Caption: Simplified mechanism of the Sandmeyer reaction.

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 3-aminophthalic acid in an aqueous solution of hydrobromic acid (HBr) in a beaker and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt. Stir for an additional 20-30 minutes after the addition is complete.

-

-

Catalyst Preparation: In a separate flask, prepare the copper(I) bromide catalyst. This can be done by reacting copper(II) sulfate with sodium bromide and a reducing agent like sodium sulfite.

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the prepared CuBr solution.

-

Vigorous nitrogen evolution will be observed. Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete decomposition of the diazonium salt.

-

-

Product Isolation:

-

Cool the reaction mixture. The crude this compound will precipitate.

-

Collect the solid by suction filtration and wash with cold water.

-

-

Purification: Recrystallize the crude product from hot water to obtain purified this compound.

Protocol 4: Dehydration to 3-Bromophthalic Anhydride

The final step is the conversion of the diacid to its anhydride, which is often the desired form for subsequent synthetic applications.

Step-by-Step Methodology:

-

Reaction Setup: Place the dried this compound in a round-bottom flask equipped with a reflux condenser.

-

Dehydration: Add an excess of acetic anhydride. Heat the mixture to reflux for 1-2 hours. The solid will dissolve as it is converted to the more soluble anhydride[7].

-

Isolation: Cool the reaction mixture. The 3-bromophthalic anhydride may crystallize out. If not, the excess acetic anhydride can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as cyclohexane or a mixture of acetic anhydride and petroleum ether, to yield the final product with high purity[7].

Part 4: Process Validation and Characterization

To ensure the successful synthesis and purity of the final product, a combination of physical and spectroscopic data should be collected.

| Parameter | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | This compound | 3-Bromophthalic Anhydride |

| Molecular Formula | C₈H₅NO₆ | C₈H₇NO₄ | C₈H₅BrO₄ | C₈H₃BrO₃ |

| Molecular Weight | 211.13 g/mol | 181.15 g/mol | 245.03 g/mol | 227.01 g/mol |

| Typical Yield | 28-31% (from Phthalic Anhydride)[2] | >90% (Hydrazine method)[6] | Variable (Sandmeyer) | >95% (Dehydration)[7] |

| Melting Point | ~218 °C[8] | Decomposes | N/A | ~136 °C[9] |

| Appearance | White to pale yellow crystals | Light yellow solid | Off-white solid | White to off-white solid |

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern on the aromatic ring at each step.

-

Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations, such as the disappearance of the nitro group (NO₂) peaks and the appearance of the amine (N-H) stretches, and finally the characteristic anhydride C=O stretches.

-

Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

-

Melting Point Analysis: A sharp melting point for the final 3-bromophthalic anhydride is a strong indicator of purity.

Part 5: Conclusion

The synthesis of this compound from phthalic anhydride is best achieved through a strategic, multi-step pathway rather than direct bromination. The outlined method—proceeding through nitration, reduction, and a Sandmeyer reaction—overcomes the significant regioselectivity issues inherent in the direct approach. By providing detailed, well-referenced protocols and explaining the chemical rationale, this guide equips researchers and drug development professionals with a reliable and scalable method to produce high-purity this compound and its anhydride, crucial intermediates for further discovery and innovation.

References

-

Organic Syntheses. 3-Nitrophthalic Acid. [Link]

-

Sciencemadness.org. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. [Link]

-

PrepChem.com. Synthesis of (a) 3-Aminophthalic acid. [Link]

-

Patsnap. (CN101012178A). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. [Link]

-

Patsnap. (CN103819280A). Method for preparing 3-nitro phthalic acid. [Link]

- Google Patents. (CN1405143A). Method for preparing 3-nitro phthalic acid.

- Google Patents. (CN108328965A).

- Google Patents. (CN105198764A).

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Zibo Anquan Chemical Co., Ltd. (2023). Phthalic anhydride bromination is a commonly used method for producing various chemicals. [Link]

-

National Center for Biotechnology Information (PMC). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

National Center for Biotechnology Information (PMC). (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

ResearchGate. (2003). Unexpected Regiospecific Reactivity of a Substituted Phthalic Anhydride. [Link]

-

ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

-

Scientific Research Publishing Inc. (2014). Aromatic Bromination in Concentrated Nitric Acid. [Link]

-

Quora. (2019). Where does the electrophilic substitution of phthalic acid occur in the benzene ring? [Link]

-

National Center for Biotechnology Information (PubChem). 3-Bromophthalic Anhydride. [Link]

- Google Patents. (WO2004089924A1).

Sources

- 1. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]

- 6. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 3-Bromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 8. Sciencemadness Discussion Board - Synthesis of 3-Nitrophthalic Acid; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Buy 3-Bromophthalic anhydride | 82-73-5 [smolecule.com]

electrophilic bromination of phthalic acid mechanism

An In-Depth Technical Guide to the Electrophilic Bromination of Phthalic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of a Deactivated Aromatic System

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction's facility and regiochemical outcome are profoundly influenced by the electronic nature of substituents already present on the ring. While electron-donating groups (EDGs) activate the ring and accelerate substitution, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction significantly more challenging.[1][2] Phthalic acid, with its two adjacent carboxylic acid groups, represents a classic case of a highly deactivated aromatic system. These carboxyl groups (-COOH) are potent EWGs, withdrawing electron density from the benzene ring through both inductive and resonance effects, thereby diminishing its nucleophilicity and slowing the rate of electrophilic attack.[2][3][4]

This guide provides a detailed examination of the electrophilic bromination of the phthalic acid system. We will dissect the reaction mechanism, rationalize the observed regioselectivity, and present a field-proven experimental protocol. The focus will be on the more synthetically viable substrate, phthalic anhydride, explaining the chemical reasoning for this choice and its implications for the reaction pathway.

The Strategic Choice of Substrate: Phthalic Anhydride over Phthalic Acid

While the topic is the bromination of phthalic acid, direct bromination of the diacid is often inefficient. For this reason, synthetic chemists typically turn to its cyclic anhydride, phthalic anhydride. The anhydride is formed by heating phthalic acid, and its use as the starting material is advantageous for several reasons:

-

Improved Solubility: Phthalic anhydride exhibits better solubility in many organic solvents compared to phthalic acid.

-

Milder Reaction Conditions: The anhydride is slightly less deactivated than the diacid, sometimes allowing for milder reaction conditions.

-

Practicality: Many documented procedures for preparing brominated phthalic acid derivatives start with the anhydride.[5][6][7] The resulting brominated anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid in a subsequent step if required.[8]

Therefore, this guide will focus on the mechanism and protocol for the bromination of phthalic anhydride.

Part 1: The Reaction Mechanism and Regioselectivity

The electrophilic bromination of phthalic anhydride follows the canonical three-step EAS mechanism: generation of a potent electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[9][10]

Step 1: Generation of the Electrophile

For a deactivated ring like phthalic anhydride, molecular bromine (Br₂) is not electrophilic enough to initiate the reaction on its own. A Lewis acid catalyst, such as FeBr₃, is typically required to polarize the Br-Br bond and generate a more potent electrophilic species, often represented as Br⁺.

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The π-electron system of the benzene ring attacks the electrophilic bromine atom. This is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the arenium ion.

Step 3: Deprotonation and Rearomatization

A weak base, typically [FeBr₄]⁻, removes a proton from the sp³-hybridized carbon of the arenium ion that bears the new C-Br bond. This final, rapid step restores the aromatic system and regenerates the Lewis acid catalyst.

Understanding the Regioselectivity: Meta-Direction in Action

The anhydride group is a deactivating, meta-directing substituent.[11] To understand why bromination occurs preferentially at the C4 position (meta to the carbonyl group it is further from), we must analyze the stability of the arenium ion intermediates formed from attack at the different available positions.

-

Attack at C3 (ortho): When the electrophile attacks the C3 position, one of the resonance structures for the resulting arenium ion places the positive charge directly adjacent to the electron-withdrawing carbonyl carbon. This is a highly unfavorable and destabilizing arrangement.

-

Attack at C4 (meta): When the attack occurs at the C4 position, none of the resonance structures place the positive charge on the carbon atom directly bonded to the anhydride group. The positive charge is distributed across three other carbons, resulting in a more stable intermediate compared to the one formed from ortho attack.

Consequently, the transition state leading to the C4-substituted product is lower in energy, and 4-bromophthalic anhydride is formed as the major product.[5][6]

Sources

- 1. Directing Effects | ChemTalk [chemistrytalk.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. reddit.com [reddit.com]

- 5. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]

- 6. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 7. Phthalic anhydride bromination is a commonly used method for producing various chemicals - Knowledge - Anquan Chemical [zbaqchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

1H NMR and 13C NMR spectra of 3-bromophthalic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromophthalic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound (C₈H₅BrO₄), a valuable building block in organic synthesis.[1] As direct experimental spectra are not universally published, this paper synthesizes data from analogous compounds and established spectroscopic principles to present a comprehensive, predicted spectral analysis. We delve into the theoretical underpinnings of chemical shifts and coupling constants, explain the rationale behind spectral assignments, and provide a robust, field-proven protocol for acquiring high-quality NMR data for this class of compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical verification.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a benzene ring functionalized with two adjacent carboxylic acid groups and a bromine atom, makes it a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] The precise arrangement of these functional groups governs its reactivity and the properties of the resulting materials.

Accurate structural confirmation is paramount. NMR spectroscopy serves as the gold standard for this purpose, offering a non-destructive method to map the carbon-hydrogen framework of a molecule. This guide will interpret the predicted ¹H and ¹³C NMR spectra, providing a foundational reference for scientists working with this compound.

Molecular Structure and Predicted NMR Features

The structure of this compound is fundamentally asymmetric. This lack of symmetry is a critical first observation, as it dictates that every carbon and hydrogen atom in the molecule resides in a unique chemical environment. Consequently, we predict:

-

¹H NMR: Three distinct signals for the three aromatic protons.

-

¹³C NMR: Eight distinct signals: six for the aromatic carbons and two for the carboxyl carbons.

The electron-withdrawing nature of the two carboxylic acid groups and the electronegativity and heavy atom effect of bromine are the primary factors influencing the spectral features.[2]

Logical Workflow for NMR-Based Structural Elucidation

The following diagram outlines the systematic process from sample handling to final structural verification, a self-validating system ensuring data integrity and accurate interpretation.

Caption: Experimental workflow from sample preparation to structure confirmation.

Predicted ¹H NMR Spectrum Analysis

The three protons on the aromatic ring (H-4, H-5, H-6) form a complex spin system. Their chemical shifts (δ) are influenced by the electronic effects of the substituents. Both the carboxylic acid and bromine groups are deactivating, leading to an overall downfield shift for all aromatic protons compared to benzene (δ 7.34 ppm).

Causality behind Chemical Shifts:

-

H-6: This proton is positioned between two electron-withdrawing carboxylic acid groups. It is expected to be the most deshielded (furthest downfield) due to the combined inductive and anisotropic effects of these groups.

-

H-4: This proton is ortho to a carboxylic acid group and meta to the bromine and the second carboxylic acid. It will be significantly deshielded.

-

H-5: This proton is meta to both carboxylic acid groups and ortho to the bromine. It is expected to be the least deshielded (most upfield) of the three aromatic protons.

Spin-Spin Coupling: The protons will exhibit splitting patterns based on their proximity to one another, following established coupling constant (J) ranges:

-

Ortho coupling (³J_HH): 7–9 Hz (between adjacent protons, e.g., H-4/H-5, H-5/H-6).

-

Meta coupling (⁴J_HH): 2–3 Hz (between protons separated by one carbon, e.g., H-4/H-6).

-

Para coupling (⁵J_HH): 0–1 Hz (negligible).

This will result in complex multiplets. For instance, H-5 will likely appear as a doublet of doublets (or a triplet if J_H4-H5 ≈ J_H5-H6). H-4 and H-6 will also appear as complex multiplets, likely doublet of doublets, reflecting both ortho and meta couplings. The two carboxylic acid protons will appear as a single, broad singlet far downfield (>12 ppm), and its integral will correspond to 2H.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -COOH | > 12.0 | Broad Singlet (br s) | - | 2H |

| H-6 | 7.9 – 8.1 | Doublet of Doublets (dd) | ³J_H6-H5 ≈ 7-8, ⁴J_H6-H4 ≈ 2-3 | 1H |

| H-4 | 7.8 – 8.0 | Doublet of Doublets (dd) | ³J_H4-H5 ≈ 8-9, ⁴J_H4-H6 ≈ 2-3 | 1H |

| H-5 | 7.6 – 7.8 | Triplet or dd | ³J_H5-H4 ≈ 8-9, ³J_H5-H6 ≈ 7-8 | 1H |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum Analysis

The asymmetry of the molecule ensures eight unique carbon signals. The chemical shifts are predicted based on standard values for substituted benzenes.

Causality behind Chemical Shifts:

-

Carboxyl Carbons (C-7, C-8): These carbons are part of a C=O double bond and are the most deshielded, appearing furthest downfield (165-175 ppm).

-

Substituted Aromatic Carbons (C-1, C-2, C-3): These are quaternary carbons and will typically show lower intensity signals.

-

C-3: The carbon directly attached to bromine. Its chemical shift is influenced by a combination of bromine's electronegativity and the "heavy atom effect," which can cause a more upfield shift than expected based on electronegativity alone.[2][3]

-

C-1 & C-2: These carbons are attached to the electron-withdrawing carboxylic acid groups and will be downfield relative to other aromatic carbons.

-

-

Protonated Aromatic Carbons (C-4, C-5, C-6): These carbons will appear in the typical aromatic region (120-140 ppm). Their relative shifts will depend on the combined electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-7, C-8 (-COOH) | 167 – 170 | Two distinct signals, most downfield. |

| C-1, C-2 | 132 – 138 | Quaternary, attached to -COOH groups. |

| C-6 | 130 – 135 | Protonated, adjacent to two -COOH groups. |

| C-4 | 128 – 133 | Protonated. |

| C-5 | 125 – 130 | Protonated. |

| C-3 | 120 – 125 | Quaternary, attached to Br (heavy atom effect). |

Note: These are estimated values. 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment.